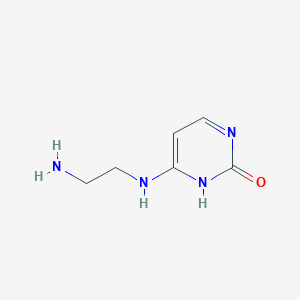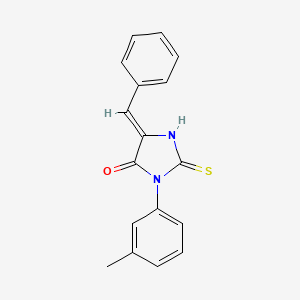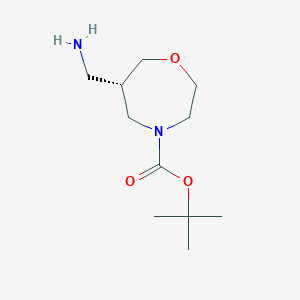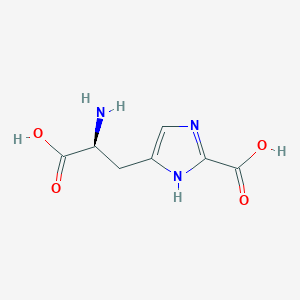
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes both an imidazole ring and an amino acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via visible-light photocatalysis in water. This method is characterized by mild reaction conditions and broad substrate scopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of thiazolium carbene catalysts for the fixation of carbon dioxide onto amines represents a sustainable approach for the synthesis of such compounds .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amino alcohols, and substituted imidazole compounds .
Aplicaciones Científicas De Investigación
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and other biological processes. The amino acid moiety allows for incorporation into peptides and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
N-Epsilon-(DL-2-Amino-2-carboxyethyl)-L-lysine: Formed on alkaline treatment of proteins.
2-Amino-3-[(2-Amino-2-carboxyethyl)disulfanyl]propanoic acid: Known for its antimicrobial activity.
Uniqueness
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid is unique due to its combination of an imidazole ring and an amino acid moiety, which provides distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in other similar compounds.
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(11)12)1-3-2-9-5(10-3)7(13)14/h2,4H,1,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
Clave InChI |
TZPZQMWGVKSDCS-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(NC(=N1)C(=O)O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(NC(=N1)C(=O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


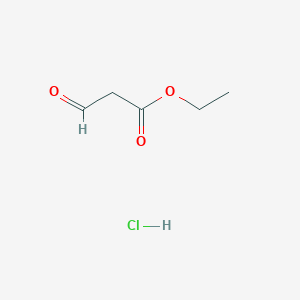
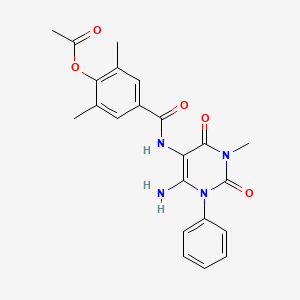

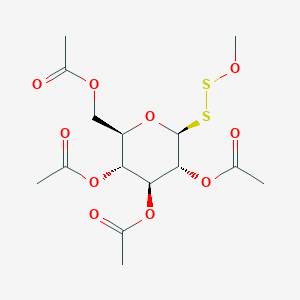
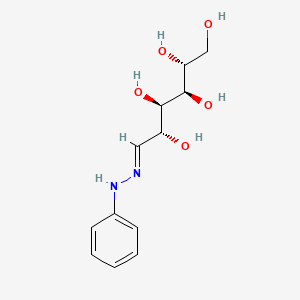
![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)
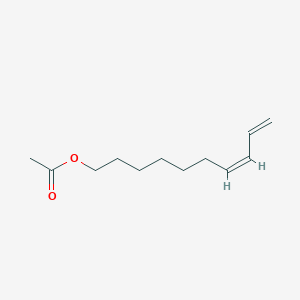
![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
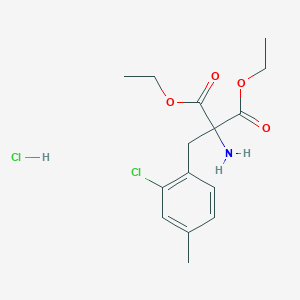
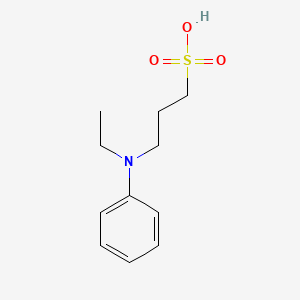
![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
